Home > Products > Screening Compounds P35359 > N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide -

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

Catalog Number: EVT-5864472
CAS Number:
Molecular Formula: C16H13N5O3
Molecular Weight: 323.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Compound Description: This series of compounds features a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to an acetamide moiety. The acetamide is further substituted at the 2-position with a sulfur atom connected to a 5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl group. These compounds were synthesized and evaluated for their antibacterial potential, with several exhibiting potent activity. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

Compound Description: These compounds consist of a 2,3-dihydro-1,4-benzodioxin-6-yl group connected to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with alkyl or aralkyl groups and a 4-nitrobenzene group. These derivatives were synthesized and studied for their bacterial biofilm inhibition and cytotoxicity. Notably, some compounds showed promising inhibitory activity against biofilms of Escherichia coli and Bacillus subtilis with low cytotoxicity. []

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds comprise a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with a phenylsulfonyl group and an acetamide moiety. The acetamide nitrogen is further substituted with an un/substituted phenyl group. These compounds were synthesized and evaluated for their anti-diabetic potential, specifically their ability to inhibit the α-glucosidase enzyme. Some compounds demonstrated weak to moderate inhibitory activities. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

Compound Description: This series of compounds comprises a 2,3-dihydro-1,4-benzodioxin-6-yl group attached to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with alkyl or aralkyl groups and a 4-methylbenzene group. These derivatives were synthesized and evaluated for their antibacterial and lipoxygenase inhibitory potential. Some compounds showed good inhibitory activity against Gram-positive and Gram-negative bacteria compared to the standard drug ciprofloxacin. Additionally, some exhibited decent inhibition against the lipoxygenase enzyme compared to the standard baicalein. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide and N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide

Compound Description: These two benzodiazepine compounds, labeled with carbon-14, act as CCK antagonists. They feature a benzodiazepine core with a benzamide substituent at the 3-position. []

Compound Description: These compounds feature a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with a 4-chlorophenylsulfonyl group and an acetamide moiety, with the acetamide nitrogen linked to an un/substituted phenyl group. These compounds were synthesized and assessed for their antimicrobial and antifungal activities, and some demonstrated promising results. []

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of compounds features a 2,3-dihydro-1,4-benzodioxan-6-yl group connected to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with alkyl or aralkyl groups and a 4-chlorobenzene group. These compounds were synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease and Type-2 diabetes by assessing their inhibitory activity against acetylcholinesterase and α-glucosidase enzymes. Some compounds exhibited moderate inhibitory potential against these enzymes. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds contain a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with a (4-methylphenyl)sulfonyl group and an acetamide moiety. The acetamide nitrogen is linked to an un/substituted phenyl group. These compounds were synthesized and tested for their enzyme inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). Most compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. []

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

Compound Description: This compound, labeled with carbon-14, acts as a CCK-A antagonist. It consists of a benzodiazepine core with a benzamide substituent at the 3-position. []

N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[ e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This compound, labeled with carbon-14, acts as a CCK-A antagonist. It features a benzodiazepine core with a thiophene-2-carboxamide substituent at the 3-position. []

Properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrazol-1-yl)benzamide

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

InChI

InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22)

InChI Key

ONWKWQFUEPETDQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.